N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YK-029A is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It has been designed to target specific mutations in the epidermal growth factor receptor, including the T790M mutation and exon 20 insertion mutations. These mutations are commonly associated with resistance to first and second-generation epidermal growth factor receptor tyrosine kinase inhibitors in non-small-cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YK-029A involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of YK-029A follows standard protocols for the large-scale synthesis of pharmaceutical compounds. This includes the optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety. The production process is designed to be scalable, allowing for the efficient manufacture of the compound in quantities sufficient for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
YK-029A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: YK-029A can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving YK-029A include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving YK-029A depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified versions of the original compound with different functional groups .
Scientific Research Applications
YK-029A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of epidermal growth factor receptor inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways mediated by the epidermal growth factor receptor.
Medicine: Investigated as a potential therapeutic agent for the treatment of non-small-cell lung cancer and other cancers with epidermal growth factor receptor mutations.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
YK-029A exerts its effects by specifically binding to the mutant forms of the epidermal growth factor receptor, including the T790M mutation and exon 20 insertion mutations. This binding inhibits the kinase activity of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. By targeting these specific mutations, YK-029A can overcome resistance to first and second-generation epidermal growth factor receptor tyrosine kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor that targets the T790M mutation.
Almonertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor approved for the treatment of advanced non-small-cell lung cancer with T790M mutation.
Lazertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor in clinical development for the treatment of non-small-cell lung cancer
Uniqueness
YK-029A is unique in its ability to target both the T790M mutation and exon 20 insertion mutations in the epidermal growth factor receptor. This dual targeting capability makes it a promising candidate for overcoming resistance to existing epidermal growth factor receptor tyrosine kinase inhibitors and providing effective treatment options for patients with these specific mutations .
Properties
Molecular Formula |
C27H32N8O2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O2/c1-7-25(36)30-20-15-21(24(37-6)16-22(20)34(5)14-13-33(3)4)32-27-28-11-10-19(31-27)23-17-29-26-18(2)9-8-12-35(23)26/h7-12,15-17H,1,13-14H2,2-6H3,(H,30,36)(H,28,31,32) |
InChI Key |
OEFWUILIMFIVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.